2-([1,1'-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinazoline-5-carboxylic acid
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Overview
Description
2-([1,1’-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinazoline-5-carboxylic acid is an organic compound with a complex structure that includes a biphenyl group and a quinazoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinazoline-5-carboxylic acid typically involves multi-step organic synthesis. One common method includes the following steps:
Suzuki Coupling Reaction: This involves the coupling of 2-benzyloxy-1-bromine-3-nitrobenzene with 3-carboxyphenylboronic acid to form 3’-nitro-2’-benzyloxy-[1,1’-biphenyl]-3-carboxylic acid.
Hydrogenation and Debenzylation: The nitro group is reduced, and the benzyl protecting group is removed using hydrogenation in the presence of a palladium catalyst (Pd/C).
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinazoline-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazoline derivatives.
Reduction: Reduction reactions can modify the quinazoline ring or the biphenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the biphenyl and quinazoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinazoline N-oxides, while reduction can produce various reduced biphenyl derivatives.
Scientific Research Applications
2-([1,1’-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinazoline-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of potential anti-cancer and anti-inflammatory drugs.
Materials Science: The compound can be used in the preparation of optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells.
Biological Research: It serves as an intermediate in the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinazoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The biphenyl and quinazoline moieties can interact with enzymes and receptors, modulating their activity. For instance, in medicinal applications, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation .
Comparison with Similar Compounds
Similar Compounds
Biphenyl-4-carboxylic acid: Similar in structure but lacks the quinazoline moiety.
Quinazoline derivatives: Compounds like 4-oxo-1,4-dihydroquinazoline-5-carboxylic acid share the quinazoline core but differ in the substituents on the ring.
Properties
CAS No. |
188690-15-5 |
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Molecular Formula |
C21H14N2O3 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
4-oxo-2-(4-phenylphenyl)-3H-quinazoline-5-carboxylic acid |
InChI |
InChI=1S/C21H14N2O3/c24-20-18-16(21(25)26)7-4-8-17(18)22-19(23-20)15-11-9-14(10-12-15)13-5-2-1-3-6-13/h1-12H,(H,25,26)(H,22,23,24) |
InChI Key |
JQZYIMXYCWAUED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=CC=CC(=C4C(=O)N3)C(=O)O |
Origin of Product |
United States |
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